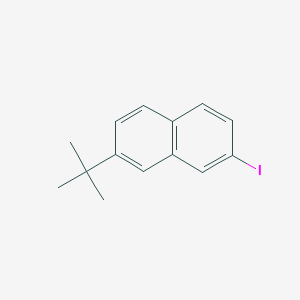![molecular formula C15H21NO2 B12602364 1-[3-(2-Methoxyethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one CAS No. 647009-57-2](/img/structure/B12602364.png)
1-[3-(2-Methoxyethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-Methoxyethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one ist eine synthetische Verbindung, die zur Indol-Familie gehört. Indole sind bedeutende heterocyclische Systeme, die in verschiedenen Naturprodukten und Medikamenten vorkommen. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die eine Methoxyethylgruppe und Dimethylsubstitutionen am Indolring beinhaltet. Indol-Derivate sind für ihre vielfältigen biologischen Aktivitäten bekannt und werden in der medizinischen Chemie weitläufig untersucht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-[3-(2-Methoxyethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one erfolgt typischerweise über die Fischer-Indol-Synthese. Diese Methode beinhaltet die Reaktion von Hydrazin mit Ketonen oder Aldehyden unter sauren Bedingungen. Für diese spezifische Verbindung würden die Ausgangsstoffe 2-Methoxyethylhydrazin und ein geeigneter Keton- oder Aldehyd-Vorläufer umfassen. Die Reaktion wird unter Rückflussbedingungen mit Essigsäure und Salzsäure als Katalysatoren durchgeführt .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die großtechnische Fischer-Indol-Synthese mit optimierten Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu maximieren. Der Prozess würde Schritte wie die Reinigung durch Umkristallisation oder Chromatographie umfassen, um sicherzustellen, dass das Endprodukt den Industriestandards entspricht.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-[3-(2-Methoxyethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen mit Reagenzien wie Lithiumaluminiumhydrid können die Verbindung in Alkohole oder Amine umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Halogenierung mit Brom oder Chlorierung mit Chlorgas in Gegenwart eines Katalysators.
Hauptprodukte
Oxidation: Bildung von Ketonen oder Carbonsäuren.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Einführung von Halogenatomen oder anderen funktionellen Gruppen am Indolring.
Wissenschaftliche Forschungsanwendungen
1-[3-(2-Methoxyethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Indol-Derivate verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten.
Industrie: Einsatz bei der Entwicklung neuer Materialien und chemischer Prozesse
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und biologischem Kontext variieren .
Wirkmechanismus
The mechanism of action of 1-[3-(2-Methoxyethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(2-Methoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydroindole: Ähnliche Struktur mit zusätzlichen Methoxy- und Carbonylgruppen.
1-(4-Ethylphenyl)ethan-1-one: Ähnlicher Indol-Kern mit unterschiedlichen Substituenten
Einzigartigkeit
1-[3-(2-Methoxyethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Das Vorhandensein der Methoxyethylgruppe und Dimethylsubstitutionen erhöht seine Reaktivität und potenziellen biologischen Aktivitäten im Vergleich zu anderen Indol-Derivaten.
Dieser ausführliche Artikel bietet einen umfassenden Überblick über this compound, einschließlich seiner Synthese, Reaktionen, Anwendungen, des Wirkmechanismus und des Vergleichs mit ähnlichen Verbindungen.
Eigenschaften
CAS-Nummer |
647009-57-2 |
|---|---|
Molekularformel |
C15H21NO2 |
Molekulargewicht |
247.33 g/mol |
IUPAC-Name |
1-[3-(2-methoxyethyl)-4,6-dimethyl-2,3-dihydroindol-1-yl]ethanone |
InChI |
InChI=1S/C15H21NO2/c1-10-7-11(2)15-13(5-6-18-4)9-16(12(3)17)14(15)8-10/h7-8,13H,5-6,9H2,1-4H3 |
InChI-Schlüssel |
RGTDYDOKIJTTGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(CN(C2=C1)C(=O)C)CCOC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


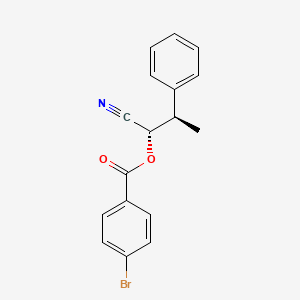
![{2-[Di(propan-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B12602288.png)
![4-Bromo-2-iodo-6-[(2-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12602296.png)
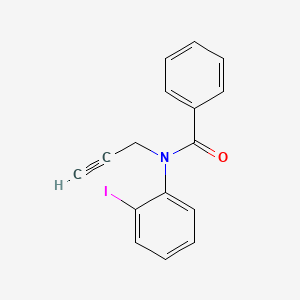
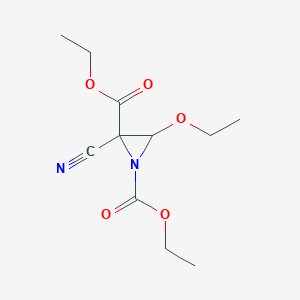
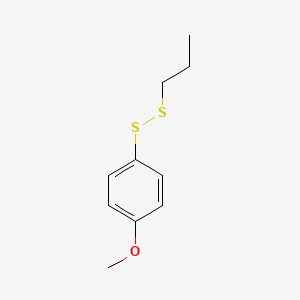
![Urea, N-(benzo[b]thien-2-ylmethyl)-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12602325.png)

![6-(5-Chlorothiophen-2-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12602347.png)
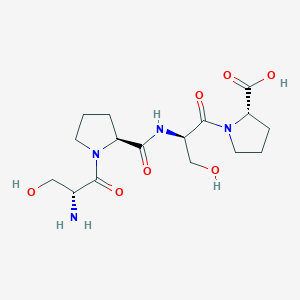
![4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol](/img/structure/B12602360.png)

![Phenol, 3-[2-(aminomethyl)cyclohexyl]-](/img/structure/B12602375.png)
